1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene
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Overview
Description
1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene is a complex organic compound featuring two benzimidazole groups substituted with nitro groups at the 6-position. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse chemical and biological properties.
Preparation Methods
The synthesis of 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of benzimidazole derivatives followed by coupling reactions to form the final product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium or copper for coupling reactions .
Chemical Reactions Analysis
1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzimidazole rings can undergo electrophilic substitution reactions, particularly at the nitrogen atoms
Scientific Research Applications
1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The benzimidazole rings can interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene can be compared with other benzimidazole derivatives such as:
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Lacks the nitro groups and has different chemical reactivity and biological activity.
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: Contains a pyridine ring, leading to different coordination chemistry and applications.
4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: Contains additional halogen substitutions, affecting its chemical and biological properties
Properties
Molecular Formula |
C20H12N6O4 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H12N6O4/c27-25(28)13-4-6-15-17(9-13)23-19(21-15)11-2-1-3-12(8-11)20-22-16-7-5-14(26(29)30)10-18(16)24-20/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
RYAQGPPVZZXSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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